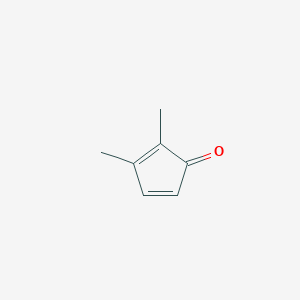
2,3-Dimethylcyclopenta-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylcyclopenta-2,4-dien-1-one is an organic compound with the molecular formula C7H8O It is a derivative of cyclopentadienone, characterized by the presence of two methyl groups at the 2 and 3 positions of the cyclopentadienone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dimethylcyclopenta-2,4-dien-1-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclopentadienone ring. For instance, the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride under controlled conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions, followed by purification processes such as distillation or recrystallization to obtain the pure compound. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into cyclopentanone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the cyclopentadienone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Cyclopentanone derivatives.
Substitution: Halogenated or nitrated cyclopentadienone derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylcyclopenta-2,4-dien-1-one has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of catalysts and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-dimethylcyclopenta-2,4-dien-1-one involves its ability to participate in various chemical reactions due to the presence of the conjugated diene system. This system allows the compound to undergo Diels-Alder reactions, which are crucial in forming complex molecular structures. The molecular targets and pathways involved depend on the specific derivatives and their applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopenta-2,4-dien-1-one: The parent compound without the methyl groups.
Tetraphenylcyclopentadienone: A derivative with four phenyl groups, used as a ligand in organometallic chemistry.
2,5-Dimethylcyclopenta-2,4-dien-1-one: Another methyl-substituted derivative.
Uniqueness
2,3-Dimethylcyclopenta-2,4-dien-1-one is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for synthesizing specific derivatives and studying their properties.
Eigenschaften
CAS-Nummer |
870533-07-6 |
|---|---|
Molekularformel |
C7H8O |
Molekulargewicht |
108.14 g/mol |
IUPAC-Name |
2,3-dimethylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C7H8O/c1-5-3-4-7(8)6(5)2/h3-4H,1-2H3 |
InChI-Schlüssel |
RKCHNAXAUIOPKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


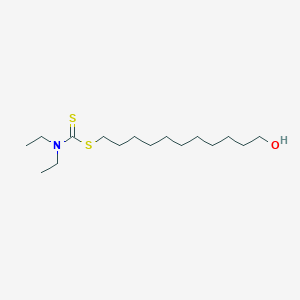
![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)

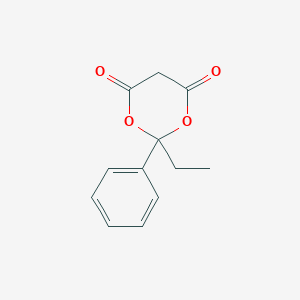
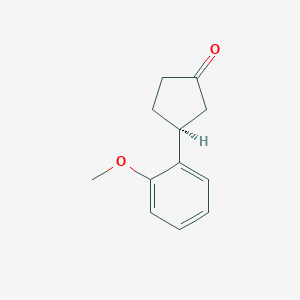
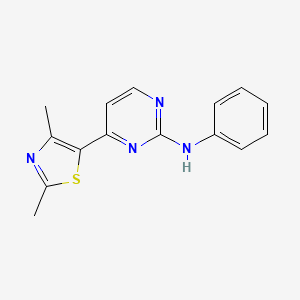
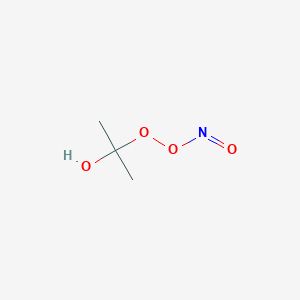

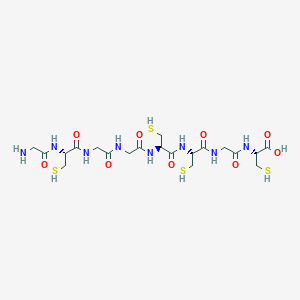
![2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan](/img/structure/B12544162.png)
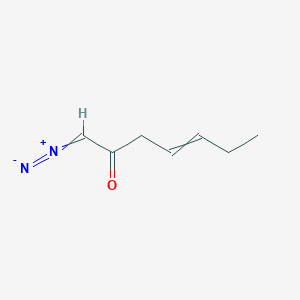
![2,2'-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline](/img/structure/B12544172.png)
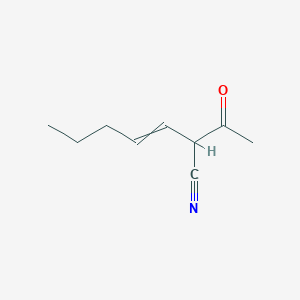
![N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium](/img/structure/B12544189.png)
